BoNT-IN-2

Description

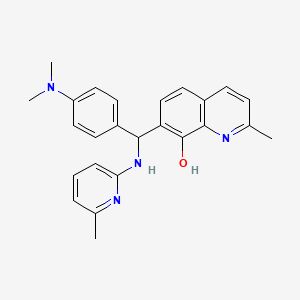

Structure

3D Structure

Properties

Molecular Formula |

C25H26N4O |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

7-[[4-(dimethylamino)phenyl]-[(6-methyl-2-pyridinyl)amino]methyl]-2-methylquinolin-8-ol |

InChI |

InChI=1S/C25H26N4O/c1-16-6-5-7-22(26-16)28-23(18-10-13-20(14-11-18)29(3)4)21-15-12-19-9-8-17(2)27-24(19)25(21)30/h5-15,23,30H,1-4H3,(H,26,28) |

InChI Key |

HOCWFUDKLDDDRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)N(C)C)C3=C(C4=C(C=CC(=N4)C)C=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BoNT inhibitor; compound 33; BoNTIN33; BoNTIN-33; BoNT-IN33; BoNT-IN-33 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: BoNT-IN-2 as a Potent Inhibitor of Botulinum Neurotoxin A Light Chain

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Botulinum Neurotoxin Serotype A (BoNT/A) is the most potent known biological toxin, posing a significant threat as a potential bioweapon and being the causative agent of botulism.[1] Its extreme toxicity stems from the enzymatic activity of its light chain (LC), a zinc metalloprotease that cleaves the SNARE protein SNAP-25, thereby blocking acetylcholine release at the neuromuscular junction and causing flaccid paralysis.[2][3] The development of small-molecule inhibitors that can neutralize the toxin's activity after neuronal internalization is a critical, yet unmet, therapeutic need.[4][5] This document provides a detailed technical overview of BoNT-IN-2, a small-molecule inhibitor of the BoNT/A light chain, summarizing its activity, the mechanism it targets, and the experimental protocols used for its evaluation.

The Molecular Mechanism of BoNT/A Intoxication

The BoNT/A holotoxin is a 150 kDa protein composed of a 100 kDa heavy chain (HC) and a 50 kDa light chain (LC), linked by a disulfide bond.[2][5] The intoxication process is a multi-step mechanism:

-

Binding: The HC binds with high specificity to receptors on the presynaptic surface of cholinergic neurons.[2]

-

Internalization: The neuron internalizes the toxin-receptor complex via endocytosis.[3]

-

Translocation: Acidification of the endosome triggers a conformational change in the HC, which forms a channel through which the LC is translocated into the neuronal cytosol.[5][6]

-

Enzymatic Action: In the cytosol, the disulfide bond is reduced, releasing the active LC. The LC, a Zn(II) endopeptidase, then specifically recognizes and cleaves the synaptosome-associated protein of 25 kDa (SNAP-25) at a unique site.[7][8][9]

-

Paralysis: The cleavage of SNAP-25 prevents the formation of the SNARE complex, which is essential for the fusion of acetylcholine-containing vesicles with the presynaptic membrane. This blockade of neurotransmitter release results in flaccid paralysis.[1][2]

This compound: A Direct Inhibitor of BoNT/A Light Chain

This compound (also identified as Compound 33) is a small molecule designed to directly inhibit the enzymatic activity of the BoNT/A light chain.[10] By targeting the catalytic domain of the toxin after it has entered the neuron, inhibitors like this compound represent a promising therapeutic strategy, particularly within the therapeutic window after exposure and internalization have occurred.[5]

Quantitative Data

The primary reported metric for the potency of this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the BoNT/A LC by 50%.

| Parameter | Value | Reference |

| IC50 | 4.5 µM | [10] |

Key Experimental Protocols

The discovery and validation of BoNT/A LC inhibitors rely on a tiered screening approach, progressing from biochemical assays to cell-based models and finally to in vivo validation.[11][12]

In Vitro Endopeptidase Activity Assay

This assay directly measures the catalytic activity of the recombinant BoNT/A LC and its inhibition by test compounds.

Objective: To quantify the enzymatic cleavage of a SNAP-25 substrate by BoNT/A LC and determine the IC50 value of an inhibitor.

Methodology:

-

Reagents & Buffers:

-

Recombinant BoNT/A Light Chain (LC).

-

Substrate: A synthetic peptide substrate mimicking the SNAP-25 cleavage site (often fluorescently labeled) or full-length recombinant SNAP-25.[8][13]

-

Assay Buffer: Typically a HEPES or Tris-based buffer at neutral pH (e.g., pH 7.4), containing a reducing agent like Dithiothreitol (DTT) to ensure the LC remains active, and sometimes supplemented with ZnCl₂.[7][13]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

The BoNT/A LC is pre-incubated with varying concentrations of the inhibitor (this compound) in the assay buffer for a defined period at 37 °C.

-

The enzymatic reaction is initiated by adding the SNAP-25 substrate.

-

The reaction proceeds for a set time (e.g., 15-30 minutes) at 37 °C.

-

The reaction is terminated (e.g., by adding a chelating agent like EDTA).

-

-

Detection & Analysis:

-

Cleavage of the substrate is quantified. For fluorescent substrates, this involves measuring the change in fluorescence. For full-length SNAP-25, SDS-PAGE followed by densitometry is used to measure the appearance of cleavage products.[7][8]

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

-

The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based SNAP-25 Cleavage Assay

This assay assesses the ability of an inhibitor to protect SNAP-25 from cleavage within a neuronal cell model.

Objective: To determine if this compound can prevent BoNT/A-mediated SNAP-25 cleavage in a cellular context.

Methodology:

-

Cell Culture:

-

A suitable neuronal cell line, such as Neuro-2a, is cultured in appropriate media.[11]

-

-

Procedure:

-

Cells are pre-treated with various concentrations of this compound for a specific duration.

-

Cells are then challenged with a sub-lethal concentration of BoNT/A holotoxin and incubated to allow for toxin uptake and action.

-

Following incubation, cells are harvested and lysed.

-

-

Detection & Analysis:

-

The cell lysates are analyzed by Western Blot (immunoelectrophoresis).[11]

-

A primary antibody specific to SNAP-25 is used to detect both the intact (~25 kDa) and the BoNT/A-cleaved (~24 kDa) forms of the protein.

-

The relative amounts of intact versus cleaved SNAP-25 are quantified by densitometry.

-

The efficacy of the inhibitor is determined by its ability to preserve the intact form of SNAP-25 compared to cells treated with BoNT/A alone.

-

In Vivo Mouse Toxicity Bioassay

This is the gold-standard model for evaluating the efficacy of BoNT antagonists in a living organism.[11]

Objective: To assess the ability of this compound to protect mice from a lethal dose of BoNT/A.

Methodology:

-

Animal Model: Typically, Swiss Webster or similar strains of mice are used.

-

Procedure:

-

Test animals are challenged with a lethal dose of BoNT/A (e.g., 5-10 times the intraperitoneal LD50) via injection.[11]

-

Immediately following the toxin challenge, the inhibitor (this compound) is administered, often through a different route such as intravenous injection.[11]

-

A control group receives the toxin but only a vehicle solution instead of the inhibitor.

-

-

Endpoint Measurement:

-

Animals are monitored continuously for signs of botulism (e.g., abdominal breathing, ruffled fur, paralysis).

-

The primary endpoint is the time to death or the survival rate over a specified period (e.g., 24-96 hours). An effective inhibitor will significantly extend the time to death or increase the number of surviving animals.[11]

-

Conclusion

This compound is a documented inhibitor of the Botulinum Neurotoxin A light chain, demonstrating activity in the low micromolar range in biochemical assays.[10] The development of such small-molecule inhibitors is a critical area of research for creating post-exposure therapeutics against botulism. The experimental workflows outlined in this guide—from in vitro enzymatic assays to cell-based and in vivo models—represent the standard pathway for the discovery, characterization, and validation of these potentially life-saving compounds. Further investigation into the structure-activity relationship, pharmacokinetic properties, and in vivo efficacy of this compound and related molecules is essential for their advancement as clinical candidates.

References

- 1. Synthesis and Structure-Activity Relationships of Second-Generation Hydroxamate Botulinum Neurotoxin A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Botulinum toxin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Irreversible Inhibition of Botulinum Neurotoxin a Light Chain - ProQuest [proquest.com]

- 5. Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Functional Analysis of Botulinum Neurotoxin subunits for pH-dependent Membrane Channel Formation and Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of SNAP-25 and VAMP-2 Cleavage by Botulinum Neurotoxin Serotypes A–F Employing Taguchi Design-of-Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Association of Botulinum Neurotoxin Serotype A Light Chain with Plasma Membrane-bound SNAP-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Botulinum neurotoxin C mutants reveal different effects of syntaxin or SNAP-25 proteolysis on neuromuscular transmission | PLOS Pathogens [journals.plos.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. An in vitro and in vivo disconnect uncovered through high-throughput identification of botulinum neurotoxin A antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cleavage of SNAP25 and Its Shorter Versions by the Protease Domain of Serotype A Botulinum Neurotoxin | PLOS One [journals.plos.org]

Unveiling BoNT-IN-2: A Technical Guide to a Potent Botulinum Neurotoxin A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BoNT-IN-2, a significant small molecule inhibitor of the Botulinum Neurotoxin A Light Chain (BoNT/A LC). Botulinum neurotoxins are among the most potent toxins known, and the development of effective inhibitors is a critical area of research for both therapeutic and biodefense applications.[1][2] This document details the chemical structure, properties, and mechanism of action of this compound, supported by experimental data and protocols.

Chemical Structure and Physicochemical Properties

This compound, also referred to as Compound 33 in foundational research, is a dipeptide-based inhibitor featuring an N-terminal sulfonamide-linked aromatic group and a C-terminal hydroxamic acid.[1] This structural arrangement is key to its potent inhibitory activity against the BoNT/A light chain, a zinc metalloprotease.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₆N₄O | [1] |

| Molecular Weight | 398.50 g/mol | [1] |

| IC₅₀ (BoNT/A LC) | 4.5 µM | [1] |

| Alternative IC₅₀ | 21 nM | [1][3] |

| Mechanism of Action | Competitive Inhibitor of BoNT/A LC | [3][4] |

Note on IC₅₀ Discrepancy: A significant difference in the reported half-maximal inhibitory concentration (IC₅₀) exists between commercial suppliers (4.5 µM) and the primary research literature (21 nM).[1][3] This variation may arise from differences in experimental assay conditions, such as substrate concentration, enzyme purity, or incubation times.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the BoNT/A light chain.[3][4] The light chain of BoNT/A is a zinc-dependent endopeptidase that selectively cleaves SNAP-25, a protein essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent acetylcholine release.[2][5] By inhibiting this cleavage, this compound prevents the downstream paralytic effects of the toxin.

The inhibitory action of this compound is primarily mediated by its hydroxamic acid moiety, which chelates the catalytic zinc ion within the active site of the BoNT/A light chain.[1][3] The dipeptide backbone and the N-terminal aromatic sulfonamide group engage in hydrophobic and potential π-stacking interactions within the enzyme's active site, contributing to the inhibitor's high affinity and specificity.[1][3]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the characterization of this compound and related compounds.

BoNT/A Light Chain Inhibition Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET) assay is a common method to determine the inhibitory activity of compounds against the BoNT/A light chain.[5]

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant BoNT/A LC is diluted to the desired concentration in an appropriate assay buffer.

-

A FRET-based peptide substrate, such as SNAPtide, which contains a fluorophore and a quencher, is prepared in the assay buffer.[6][7]

-

This compound is serially diluted to create a range of concentrations for IC₅₀ determination.

-

-

Assay Procedure:

-

The assay is typically performed in a 384-well plate format.

-

The test compound (this compound) is pre-incubated with the BoNT/A LC for a specified period.

-

The FRET substrate is then added to initiate the enzymatic reaction.

-

The plate is incubated at 37°C.

-

-

Data Acquisition and Analysis:

-

Fluorescence intensity is measured at regular intervals using a plate reader.

-

Cleavage of the substrate by BoNT/A LC separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

The rate of reaction is determined from the linear phase of the fluorescence signal.

-

Percent inhibition is calculated relative to a control without the inhibitor.

-

IC₅₀ values are determined by fitting the dose-response data to a suitable sigmoidal model.

-

Confirmatory HPLC-based Assay

To confirm the results from the FRET assay and rule out potential artifacts, a High-Performance Liquid Chromatography (HPLC)-based assay can be employed.[5]

Methodology:

-

The enzymatic reaction is set up similarly to the FRET assay, with BoNT/A LC, the substrate peptide, and the inhibitor.

-

The reaction is allowed to proceed for a fixed time and is then quenched, typically by the addition of an acid (e.g., trifluoroacetic acid).

-

The reaction mixture is analyzed by reverse-phase HPLC.

-

The substrate and the cleavage products are separated and quantified by their absorbance at a specific wavelength (e.g., 214 nm).

-

The extent of substrate cleavage in the presence of the inhibitor is compared to a control to determine the percent inhibition.

Structure-Activity Relationship (SAR) Studies

The development of this compound was informed by structure-activity relationship studies on a series of dipeptide analogues.[3] Key findings from these studies highlight the structural features crucial for potent inhibition.

Table 2: SAR Summary of Dipeptide Inhibitors of BoNT/A LC

| Compound Moiety | Observation | Implication for Activity | Reference |

| C-terminal Hydroxamic Acid | Essential for activity; replacement with other functional groups leads to a significant loss of potency. | Acts as a zinc-chelating warhead, directly interacting with the catalytic metal ion. | [1][3] |

| Dipeptide Backbone | The specific amino acid residues and their stereochemistry influence binding affinity. | Optimizes hydrophobic and van der Waals interactions within the enzyme's active site. | [3] |

| N-terminal Aromatic Group | The nature and substitution pattern of the aromatic ring can modulate inhibitory potency. | Contributes to π-stacking and hydrophobic interactions in a specific sub-pocket of the active site. | [3] |

| Sulfonamide Linker | Provides a stable and appropriately oriented connection between the aromatic group and the dipeptide. | Positions the aromatic group for optimal binding. | [3] |

Conclusion

This compound is a potent, competitive inhibitor of the Botulinum Neurotoxin A light chain. Its dipeptide scaffold, featuring a key zinc-chelating hydroxamic acid and an N-terminal aromatic sulfonamide, provides a strong foundation for the design of novel therapeutics against botulism. The detailed experimental protocols and structure-activity relationship data presented in this guide offer valuable insights for researchers and drug development professionals working on the discovery of next-generation BoNT inhibitors. Further studies, including cell-based assays and in vivo models, are necessary to fully elucidate the therapeutic potential of this compound and its analogues.

References

- 1. Discovery of Dipeptides as Potent Botulinum Neurotoxin A Light-Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism of inhibition of botulinum neurotoxin type A light chain by two quinolinol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Botulinum Neurotoxin A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Mechanism of Inhibition of Botulinum Neurotoxin Type a Light Chain by " by Yacoba V.T. Minnow, Ronald Goldberg et al. [digitalcommons.montclair.edu]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Target Specificity of BoNT-IN-2 for Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of BoNT-IN-2, a small molecule inhibitor of the Botulinum neurotoxin serotype A (BoNT/A) light chain (LC). This document details the quantitative inhibitory data, the experimental protocols used for its characterization, and the underlying mechanism of action.

Introduction to BoNT/A and the Therapeutic Target

Botulinum neurotoxins (BoNTs) are the most potent toxins known, causing the paralytic illness botulism by inhibiting acetylcholine release at the neuromuscular junction.[1] The toxin is a di-chain protein composed of a heavy chain (HC) and a light chain (LC). The LC, a zinc-dependent endopeptidase, is the catalytic domain responsible for cleaving specific SNARE proteins, thereby preventing vesicle fusion and neurotransmitter release.[2] Specifically, BoNT/A LC cleaves SNAP-25.[2] Due to its critical role in toxicity, the BoNT/A LC is a prime target for the development of therapeutic inhibitors.

This compound: An Inhibitor of BoNT/A LC

This compound is a small molecule inhibitor identified as compound 33 in a study focused on the synthesis and biological evaluation of novel BoNT/A protease inhibitors.[3] It has demonstrated inhibitory activity against the BoNT/A LC.

Quantitative Inhibitory Data

The inhibitory potency of this compound and related compounds was determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay, with confirmatory analysis by a High-Performance Liquid Chromatography (HPLC)-based assay.[2] The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.[4]

| Compound | IC50 (µM) - FRET Assay | IC50 (µM) - HPLC Assay | Specificity (Fold preference for BoNT/A LC over Anthrax LF) |

| This compound (Compound 33) | 4.5 | Not Reported | Not Reported |

| Lead Compound (NSC 240898) | 11 | Not Reported | Not Reported |

| Compound 12 | 2.5 | 2.9 | 11.2 |

Data synthesized from multiple sources indicating the potency of various inhibitors against BoNT/A LC.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound against BoNT/A LC.

FRET-Based BoNT/A LC Enzymatic Assay

This assay measures the cleavage of a fluorogenic substrate by BoNT/A LC in the presence and absence of an inhibitor.

Materials:

-

Recombinant BoNT/A LC

-

FRET substrate (e.g., SNAPtide, a peptide containing the SNAP-25 cleavage site flanked by a fluorophore and a quencher)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 10 µM ZnCl2, 1 mM DTT, 0.1% BSA)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add recombinant BoNT/A LC to each well to a final concentration optimized for the assay.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair.

-

Record the fluorescence signal over time. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

HPLC-Based BoNT/A LC Enzymatic Assay (Confirmatory Assay)

This assay provides a secondary, more direct measure of substrate cleavage by separating and quantifying the cleaved and uncleaved substrate.

Materials:

-

Recombinant BoNT/A LC

-

Peptide substrate (e.g., a synthetic peptide corresponding to the SNAP-25 cleavage site)

-

Assay Buffer (as in the FRET assay)

-

This compound (dissolved in DMSO)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

HPLC system with a C18 reverse-phase column

-

Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)

Procedure:

-

Perform the enzymatic reaction as described in steps 1-6 of the FRET assay protocol, but in larger volumes (e.g., in microcentrifuge tubes).

-

After a specific incubation time (e.g., 30 minutes), stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Separate the uncleaved substrate and the cleavage products using a gradient of mobile phase B.

-

Monitor the elution profile at a specific wavelength (e.g., 214 nm).

-

Calculate the peak areas corresponding to the substrate and the cleavage product.

-

Determine the percentage of substrate cleavage for each inhibitor concentration.

-

Calculate the IC50 value as described for the FRET assay.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of the BoNT/A light chain. Based on the structure-activity relationship studies of related compounds, it is hypothesized that this compound acts as a competitive or non-competitive inhibitor, binding to the active site or an allosteric site of the BoNT/A LC, thereby preventing its interaction with the native substrate, SNAP-25.[2] As a direct enzyme inhibitor, this compound does not directly interact with cellular signaling pathways. Its effect is localized to the inhibition of the toxin's catalytic activity within the neuronal cytosol.

Visualizations

BoNT/A Intoxication Pathway and Point of Inhibition

References

- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Biological Evaluation of Botulinum Neurotoxin A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and biological evaluation of botulinum neurotoxin a protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of BoNT-IN-2 in Studying SNARE Protein Cleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BoNT-IN-2, a small molecule inhibitor of Botulinum Neurotoxin serotype A (BoNT/A), and its application in the study of SNARE protein cleavage. This document details the mechanism of action of BoNT/A, the inhibitory properties of this compound, relevant experimental protocols, and quantitative data to facilitate further research and drug development.

Introduction: The Critical Role of SNARE Proteins and the Impact of Botulinum Neurotoxins

Soluble N-ethylmaleimide-sensitive factor attachment protein receptors (SNAREs) are a family of proteins essential for mediating vesicle fusion with target membranes.[1] In neurons, the assembly of a ternary SNARE complex, comprising the vesicle-associated SNARE (v-SNARE) synaptobrevin and the target membrane SNAREs (t-SNAREs) SNAP-25 and syntaxin, is the core machinery driving the exocytosis of neurotransmitters like acetylcholine.[2][3]

Botulinum neurotoxins (BoNTs), produced by Clostridium botulinum, are zinc-dependent metalloproteases that represent the most potent known toxins.[4] They act by selectively cleaving one of the three neuronal SNARE proteins, thereby inhibiting neurotransmitter release and causing the flaccid paralysis characteristic of botulism.[5][6] BoNT serotype A (BoNT/A), the most lethal of these toxins, specifically targets and cleaves SNAP-25.[3][6] Given the therapeutic and cosmetic applications of BoNT/A, as well as its potential as a bioweapon, the development of potent and specific inhibitors is a high priority for both medical and security reasons.[4][7] Small molecule inhibitors, such as this compound, are invaluable chemical tools for studying the dynamics of SNARE protein cleavage and for developing potential therapeutic countermeasures.

Mechanism of BoNT/A-Mediated SNARE Protein Cleavage

The neurotoxicity of BoNT/A is a multi-step process that culminates in the enzymatic cleavage of SNAP-25 within the neuronal cytosol.

-

Binding and Internalization: The BoNT/A heavy chain binds to specific receptors on the presynaptic membrane of cholinergic neurons, triggering receptor-mediated endocytosis of the toxin into a vesicle.[5]

-

Translocation: As the endosome acidifies, the heavy chain undergoes a conformational change, forming a channel through which the light chain (LC), the catalytic domain, is translocated into the cytoplasm.[8][9]

-

Enzymatic Cleavage: Once in the cytosol, the disulfide bond linking the heavy and light chains is reduced, releasing the active LC.[9] The BoNT/A LC, a zinc metalloprotease, then recognizes and cleaves a specific peptide bond (Gln197-Arg198) in the C-terminus of SNAP-25.[10][11]

-

Inhibition of Exocytosis: The cleavage of SNAP-25 prevents the proper assembly of the SNARE complex, thereby blocking the fusion of synaptic vesicles with the plasma membrane and inhibiting the release of acetylcholine.[1][5]

This precise enzymatic action makes the BoNT/A LC an important target for inhibitor development and a tool for studying the role of SNAP-25 in neurotransmission.

This compound: A Specific Inhibitor of BoNT/A Light Chain

This compound (also referred to as Compound 33) is a small molecule inhibitor specifically designed to target the catalytic activity of the BoNT/A light chain.[12] By inhibiting the protease function of BoNT/A LC, this compound serves as a powerful tool to:

-

Probe the active site of the BoNT/A enzyme.

-

Study the kinetics of SNAP-25 cleavage in a controlled manner.

-

Investigate the consequences of blocking SNARE proteolysis in various experimental models.

-

Serve as a lead compound for the development of therapeutics against botulism.

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of BoNT/A LC by 50%.

| Inhibitor | Target | IC50 Value (μM) | Citation |

| This compound | Botulinum Neurotoxin A Light Chain (BoNT/A LC) | 4.5 | [12] |

Experimental Protocols for Studying SNARE Cleavage with this compound

The inhibitory effect of this compound on SNARE protein cleavage can be assessed using various in vitro assays. A common and effective method is the Förster Resonance Energy Transfer (FRET)-based cleavage assay.

This protocol describes a method to quantify the inhibitory activity of this compound against recombinant BoNT/A LC using a synthetic FRET peptide substrate that mimics the SNAP-25 cleavage site.

Materials:

-

Recombinant BoNT/A Light Chain (LC)

-

This compound

-

FRET peptide substrate (e.g., SNAPtide™, a 13-amino acid peptide mimicking the SNAP-25 cleavage site with a donor and acceptor fluorophore).[13]

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Zinc Chloride (ZnCl₂)

-

Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

-

Microplate reader capable of fluorescence detection

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Reconstitute the FRET peptide substrate in the assay buffer to the desired stock concentration.

-

Prepare the BoNT/A LC enzyme solution in assay buffer containing BSA, DTT, and ZnCl₂ to ensure optimal activity and stability.[14] The final enzyme concentration should be in the low nanomolar range (e.g., 1-2 nM).[14]

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add the this compound dilutions to the appropriate wells. Include a DMSO-only control (no inhibition) and a buffer-only control (background fluorescence).

-

Add the BoNT/A LC solution to all wells except the buffer-only control.

-

Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C to allow for binding.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes). Cleavage of the FRET substrate separates the donor and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations of Pathways and Workflows

The following diagrams illustrate the key processes and relationships involved in the study of SNARE protein cleavage and its inhibition by this compound.

References

- 1. SNARE protein - Wikipedia [en.wikipedia.org]

- 2. Botulinum protease-cleaved SNARE fragments induce cytotoxicity in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peerj.com [peerj.com]

- 4. mdpi.com [mdpi.com]

- 5. Botulinum toxin - Wikipedia [en.wikipedia.org]

- 6. Clostridial Neurotoxins: Mechanism of SNARE Cleavage and Outlook on Potential Substrate Specificity Reengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent peptidomimetic inhibitor of botulinum neurotoxin serotype A has a very different conformation than SNAP-25 substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of SNARE Cleavage Products Generated by Formulated Botulinum Neurotoxin Type-A Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Benzoquinones as Inhibitors of Botulinum Neurotoxin Serotype A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cleavage of SNAP25 and Its Shorter Versions by the Protease Domain of Serotype A Botulinum Neurotoxin | PLOS One [journals.plos.org]

In-Depth Technical Guide: The Interaction of BoNT-IN-2 with the Botulinum Neurotoxin Serotype A (BoNT/A) Active Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor BoNT-IN-2 and its interaction with the active site of the Botulinum Neurotoxin Serotype A (BoNT/A) light chain (LC), a zinc metalloprotease. This document details the quantitative inhibitory data, the experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to BoNT/A and the Therapeutic Target

Botulinum neurotoxin serotype A is the most potent known biological toxin, causing the paralytic illness botulism by inhibiting acetylcholine release at the neuromuscular junction.[1][2] The toxin is a 150 kDa protein composed of a heavy chain (HC) and a light chain (LC) linked by a disulfide bond. The LC is a zinc-dependent endopeptidase that specifically cleaves the synaptosomal-associated protein of 25 kDa (SNAP-25), a key component of the SNARE complex required for vesicle fusion and neurotransmitter release.[3][4] The long duration of action of BoNT/A in neurons presents a significant challenge for the development of effective post-exposure therapeutics.[4] Small molecule inhibitors targeting the BoNT/A LC active site represent a promising strategy to counteract the toxin's effects after neuronal internalization.[3][5]

This compound: A Small Molecule Inhibitor of BoNT/A Light Chain

This compound, also identified as Compound 33, is a small molecule inhibitor of the BoNT/A light chain.[6][7] It has been characterized for its ability to inhibit the enzymatic activity of the BoNT/A LC.

Quantitative Inhibition Data

The inhibitory potency of this compound and related compounds has been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound and its analogs.

| Compound ID | BoNT/A LC IC50 (µM) | hIPSC IC50 (µM) |

| This compound (Compound 33) | 4.5 [6][7] | Not Reported |

| Compound 32 | 3.1 ± 0.5 | 100 ± 9 |

| Compound 43 | 1.3 ± 0.3 | 31 ± 3 |

| Compound 34 | 1.6 ± 0.2 | ~200 |

| Compound 44 | 1.8 ± 0.4 | 39 ± 0 |

| Compound 41 | 1.8 ± 0.1 | 13 ± 2 |

| Compound 45 | 1.4 ± 0.5 | 51 ± 4 |

| Compound 42 | 1.4 ± 0.1 | 33 ± 6 |

Data for compounds other than this compound are from a study on targeted irreversible inhibitors of BoNT/A LC and are included for comparative purposes.[8] hIPSC (human induced pluripotent stem cell-derived spinal motor neurons) IC50 values indicate cellular potency.

Interaction with the BoNT/A Active Site

The active site of the BoNT/A light chain is a deep cleft containing a catalytic zinc ion, which is essential for its proteolytic activity. The binding of small molecule inhibitors to this site can effectively block the cleavage of SNAP-25.

While a co-crystal structure of this compound with the BoNT/A LC is not publicly available, studies of other small molecule inhibitors, such as hydroxamates and quinolinols, have revealed key features of the active site and potential binding modes.[5][9][10]

The active site can be divided into several sub-pockets, including the S1' site, which exhibits considerable conformational flexibility.[9] This flexibility allows the active site to accommodate inhibitors with different chemical scaffolds. For instance, the binding of some inhibitors can induce a conformational change in the 370 loop of the enzyme.[5]

Inhibitors typically interact with the catalytic zinc ion through a chelating moiety. The remainder of the inhibitor molecule can form various interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues lining the active site pocket, including Phe194 and Phe369.[5] The design of potent and specific inhibitors often involves optimizing these interactions to achieve high affinity and selectivity.

Below is a diagram illustrating the general mechanism of BoNT/A intoxication and the point of action for an active site inhibitor like this compound.

Caption: BoNT/A intoxication pathway and inhibition by this compound.

Experimental Protocols

The characterization of this compound and other BoNT/A LC inhibitors typically involves a combination of in vitro enzymatic assays and cell-based assays to determine their potency and cellular efficacy.

In Vitro Enzymatic Assay (FRET-based)

A common method to measure the enzymatic activity of the BoNT/A LC is a Fluorescence Resonance Energy Transfer (FRET) assay.[11][12][13][14][15]

Principle: This assay utilizes a synthetic peptide substrate that mimics the SNAP-25 cleavage site, flanked by a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the donor suppresses the fluorescence signal. Upon cleavage by the BoNT/A LC, the donor and quencher are separated, resulting in an increase in fluorescence that can be monitored in real-time.

Materials:

-

Recombinant BoNT/A light chain (LC)

-

FRET peptide substrate (e.g., SNAPtide)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.3, with 20 µM ZnCl₂)

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a solution of the BoNT/A LC in the assay buffer.

-

Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer.

-

In a microplate, add the BoNT/A LC solution to wells containing the different concentrations of the inhibitor.

-

Incubate the enzyme-inhibitor mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Immediately begin monitoring the fluorescence intensity over time using a microplate reader.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for a FRET-based enzymatic assay.

Cell-Based Potency Assay

Cell-based assays are crucial for evaluating the ability of an inhibitor to protect cells from the toxic effects of BoNT/A.[11][16][17][18][19] These assays measure the inhibition of SNAP-25 cleavage within a neuronal cell line.

Principle: Neuronal cells are pre-treated with the inhibitor and then challenged with BoNT/A. The amount of cleaved SNAP-25 is subsequently quantified, typically using an ELISA-based method with an antibody specific to the cleaved form of SNAP-25.

Materials:

-

Differentiated neuronal cell line (e.g., human neuroblastoma SiMa cells)[11]

-

Cell culture medium and supplements

-

BoNT/A holotoxin

-

Test inhibitor (this compound)

-

Lysis buffer

-

Antibodies: a capture antibody for SNAP-25 and a detection antibody specific for the BoNT/A-cleaved SNAP-25.

-

ELISA reagents (e.g., streptavidin-HRP, substrate)

-

Microplate reader for absorbance or luminescence detection

Procedure:

-

Plate differentiated neuronal cells in a multi-well format and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test inhibitor (this compound) for a specified time.

-

Expose the cells to a pre-determined concentration of BoNT/A holotoxin and incubate for a period sufficient to induce SNAP-25 cleavage (e.g., 24-48 hours).

-

Wash the cells to remove the toxin and inhibitor, then lyse the cells to release the intracellular proteins.

-

Quantify the amount of cleaved SNAP-25 in the cell lysates using a sandwich ELISA.

-

Determine the IC50 value by plotting the percentage of SNAP-25 cleavage inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a cell-based potency assay.

Conclusion

This compound is a valuable tool compound for studying the inhibition of the BoNT/A light chain. This guide has provided a summary of its inhibitory activity, a discussion of its likely mode of interaction with the BoNT/A active site based on related inhibitors, and detailed protocols for its characterization. Further research, including the determination of a co-crystal structure of this compound with the BoNT/A LC, would provide more precise insights into its binding mechanism and aid in the structure-based design of more potent and cell-permeable inhibitors for the treatment of botulism.

References

- 1. Botulinum Neurotoxins: History, Mechanism, and Applications. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Botulinum toxin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Slow-Binding Inhibitors of the BoNT/A Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Crystallography and Molecular Modeling for the Inhibition of the Botulinum Neurotoxin A Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BoNT-IN-33 | inhibitor of Botulinum neurotoxin/A light chain | CAS 354784-03-5 | this compound | BoNT/A LC抑制剂 | 美国InvivoChem [invivochem.cn]

- 8. Targeted Irreversible Inhibition of Botulinum Neurotoxin a Light Chain - ProQuest [proquest.com]

- 9. Structures of Clostridium botulinum Neurotoxin Serotype A Light Chain complexed with small-molecule inhibitors highlight active-site flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic features of the botulinum neurotoxin A light chain revealed by high resolution structure of an inhibitory peptide complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Botulinum Neurotoxin Serotype a Specific Cell-Based Potency Assay to Replace the Mouse Bioassay | PLOS One [journals.plos.org]

- 12. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Detection of Botulinum Neurotoxins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Development of a Highly Sensitive Cell-Based Assay for Botulinum Neurotoxin | National Agricultural Library [nal.usda.gov]

- 19. A Cell-Based Assay for Botulinum Neurotoxin Detection and Development | National Agricultural Library [nal.usda.gov]

Preliminary Efficacy of BoNT-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the preliminary efficacy of BoNT-IN-2, a notable inhibitor of the Botulinum Neurotoxin A (BoNT/A) light chain (LC). The data and protocols presented herein are synthesized from foundational studies to provide a comprehensive resource for researchers in the field of BoNT therapeutics and countermeasures.

Introduction to BoNT/A and the Therapeutic Target

Botulinum neurotoxin serotype A (BoNT/A) is the most potent known biological toxin, causing a prolonged and potentially fatal flaccid paralysis by inhibiting acetylcholine release at the neuromuscular junction.[1] The toxin is a dichain protein composed of a heavy chain (HC) and a light chain (LC) linked by a disulfide bond. The LC, a zinc-dependent endopeptidase, is the active component responsible for cleaving SNAP-25 (synaptosomal-associated protein of 25 kDa), a crucial protein for synaptic vesicle fusion and neurotransmitter release.[1] The prolonged action of the BoNT/A LC within neurons necessitates the development of small molecule inhibitors that can reverse or mitigate its effects post-intoxication.

Quantitative Efficacy of this compound

This compound, also identified as Compound 33, has been characterized as an inhibitor of the BoNT/A light chain.[2] The primary measure of its efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzymatic activity of the BoNT/A LC by 50%.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound (Compound 33) | BoNT/A Light Chain | 4.5 | in vitro enzymatic assay | [2] |

Experimental Protocols

The following section details the key experimental methodologies employed in the preliminary efficacy studies of this compound.

In Vitro BoNT/A Light Chain Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the proteolytic activity of the BoNT/A light chain.

Materials:

-

Recombinant BoNT/A Light Chain (LC)

-

SNAP-25 substrate (a fluorescently labeled peptide fragment of SNAP-25)

-

Assay buffer (e.g., HEPES buffered saline)

-

Test compound (this compound)

-

Control inhibitor

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the this compound stock solution to create a range of test concentrations.

-

In a 96-well plate, add the recombinant BoNT/A LC to the assay buffer.

-

Add the various concentrations of this compound or control inhibitor to the wells containing the BoNT/A LC.

-

Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the SNAP-25 substrate to each well.

-

Monitor the cleavage of the fluorescently labeled SNAP-25 substrate over time using a fluorescence plate reader. The increase in fluorescence is proportional to the enzymatic activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of BoNT/A and the experimental workflow for assessing inhibitors.

Caption: Mechanism of BoNT/A intoxication and inhibition by this compound.

Caption: Workflow for in vitro assessment of this compound efficacy.

Conclusion and Future Directions

The preliminary data for this compound (Compound 33) indicate that it is a micromolar inhibitor of the BoNT/A light chain.[2] The experimental protocols outlined provide a foundational basis for further investigation and comparative studies. Future research should focus on cell-based assays to determine the efficacy of this compound in a more physiologically relevant environment, assessing its ability to penetrate neuronal cells and protect against BoNT/A-induced paralysis. Furthermore, structure-activity relationship (SAR) studies could lead to the development of more potent analogs with improved pharmacokinetic properties, paving the way for potential therapeutic applications.

References

Understanding the Inhibitory Kinetics of Botulinum Neurotoxin A Light Chain Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific inhibitor designated "BoNT-IN-2" is not available in the public domain. This guide therefore focuses on a well-characterized inhibitor of the Botulinum Neurotoxin A Light Chain (BoNT/A LC), 2,4-dichlorocinnamic hydroxamic acid (DCHA) , and its derivatives, to provide a representative understanding of the inhibitory kinetics and methodologies in this field.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the inhibitory kinetics of small molecule inhibitors targeting the BoNT/A LC. The content covers quantitative kinetic data, detailed experimental protocols, and visual diagrams of the mechanism of action and experimental workflows.

Introduction to BoNT/A and its Inhibition

Botulinum neurotoxin A (BoNT/A) is a potent neurotoxin that causes botulism by preventing the release of the neurotransmitter acetylcholine at the neuromuscular junction, leading to flaccid paralysis.[1][2] The toxin is a 150 kDa protein composed of a heavy chain (HC) and a light chain (LC) linked by a disulfide bond.[2] The LC is a zinc-dependent metalloprotease that specifically cleaves the synaptosomal-associated protein 25 (SNAP-25), a crucial component of the SNARE complex required for vesicle fusion and neurotransmitter release.[3]

Inhibition of the BoNT/A LC's enzymatic activity is a primary strategy for the development of therapeutics against botulism. Small molecule inhibitors, such as those based on a hydroxamic acid scaffold, can chelate the catalytic zinc ion in the active site, thereby blocking the cleavage of SNAP-25.[1][3]

Quantitative Inhibitory Kinetics

The following tables summarize the quantitative kinetic data for the representative inhibitor, 2,4-dichlorocinnamic hydroxamic acid (DCHA), and one of its slow-binding derivatives.

Table 1: Michaelis-Menten Kinetic Parameters for DCHA

| Inhibitor | Ki (μM) | IC50 (nM) | Inhibition Type |

| DCHA | 0.3[1][2] | 410[1] | Reversible, Zinc Chelation[1] |

Table 2: Slow-Binding Kinetic Parameters for DCHA Cyclopropane Derivative (Compound 6)

| Parameter | Value (μM) | Description |

| Ki | 39.7 ± 10.6 | Initial enzyme-inhibitor complex affinity |

| Ki* | 2.95 ± 1.97 | Final, tight-bound complex affinity |

| Parameter | Value (h) | Description |

| t1/2 | 0.55 | Half-life of the initial complex |

Data for Compound 6, a cyclopropane derivative of DCHA, illustrates a two-step slow-binding inhibition mechanism.[1]

Experimental Protocols

The primary method for determining the inhibitory kinetics of BoNT/A LC inhibitors is a continuous fluorescence resonance energy transfer (FRET)-based assay.

FRET-Based BoNT/A LC Enzymatic Assay

This protocol outlines the steps to measure the enzymatic activity of BoNT/A LC and assess the potency of inhibitors.

Materials:

-

Recombinant BoNT/A light chain (LC)

-

FRET-based BoNT/A LC substrate (e.g., SNAPtide™, a synthetic peptide mimicking the SNAP-25 cleavage site with a fluorophore and a quencher)[4][5]

-

Assay Buffer: 40 mM HEPES, pH 7.4, 0.01% Tween-20[4]

-

Inhibitor compounds dissolved in DMSO

-

96-well or 384-well black plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

In a microtiter plate, add the inhibitor solution at various concentrations.

-

Add the BoNT/A LC solution to each well containing the inhibitor and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader.

-

Configure the reader to monitor fluorescence kinetically (e.g., every 5 minutes for 90 minutes) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., 490 nm excitation and 523 nm emission).[4]

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence increase over time. This represents the initial velocity (V0).

-

Plot the initial velocities against the inhibitor concentrations.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

-

For slow-binding inhibitors, the progress curves will show a time-dependent decrease in reaction rate. These curves can be fitted to specific equations to determine the kinetic parameters such as Ki, kon, and koff.[1]

-

Visualizations

The following diagrams illustrate the mechanism of BoNT/A action and the workflow for inhibitor testing.

Caption: Mechanism of BoNT/A neurotoxicity.

Caption: Workflow for FRET-based inhibitor assay.

References

- 1. Identification of Slow-Binding Inhibitors of the BoNT/A Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catch and Anchor Approach to Combat both Toxicity and Longevity of Botulinum Toxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-throughput-compatible FRET-based Platform for Identification and Characterization of Botulinum Neurotoxin Light Chain Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tandem Fluorescent Proteins as Enhanced FRET-based Substrates for Botulinum Neurotoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BoNT-IN-2: In Vitro Efficacy Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botulinum neurotoxin type A (BoNT/A), a potent substance that causes flaccid muscle paralysis, is also a valuable therapeutic agent. Its mechanism of action involves a light chain (LC) zinc metalloprotease that specifically cleaves the SNAP-25 protein, a crucial component of the neurotransmitter release machinery. The development of inhibitors targeting the BoNT/A LC is a significant area of research for both therapeutic and biodefense applications. BoNT-IN-2 has been identified as an inhibitor of the BoNT/A light chain (LC) with a reported IC50 of 4.5 μM. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds.

Quantitative Data Summary

The following tables summarize key quantitative data for BoNT/A LC inhibitors and related assay parameters.

Table 1: Inhibitory Activity of Selected Compounds against BoNT/A LC

| Compound | IC50 (μM) | Assay Type | Reference |

| This compound | 4.5 | Not Specified | [1] |

| Clioquinol | 20.3 | SNAPtide Assay | [2] |

| Compound 18 | 26 | FRET-based Assay | [3] |

| CB 7969312 | < 0.5 (EC50) | Ex vivo Mouse Phrenic Nerve Hemidiaphragm Assay | [3][4] |

Table 2: Kinetic Parameters for BoNT/A LC Activity

| Substrate | Kcat (s⁻¹) | Km (μM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| PL50 | - | - | 2.6 x 10⁶ | [5] |

| PL51 | - | - | 8.85 x 10⁶ | [5] |

Experimental Protocols

BoNT/A LC Endopeptidase Activity Assay using a FRET-based Substrate (SNAPtide)

This protocol describes a high-throughput method to assess the enzymatic activity of BoNT/A LC and the inhibitory potential of compounds like this compound by measuring the cleavage of a fluorogenic peptide substrate.

Materials:

-

Recombinant BoNT/A Light Chain (LC)

-

SNAPtide™ FRET substrate (e.g., from List Biological Laboratories)

-

Assay Buffer: 40 mM HEPES, pH 7.4, 0.01% Tween-20

-

This compound or other test inhibitors

-

DMSO (for dissolving compounds)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution (e.g., 9-point, 1:3 dilutions) of the compound in DMSO.

-

Reaction Setup: a. In a 96-well black plate, add 1 μL of the diluted compound or DMSO (for control wells). b. Add 79 μL of Assay Buffer to each well. c. Add 10 μL of 70 nM BoNT/A LC solution to each well and pre-incubate for 5 minutes at room temperature.

-

Initiate Reaction: Add 10 μL of the SNAPtide substrate to each well to initiate the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific FRET pair in the SNAPtide substrate.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

HPLC-Based SNAP-25 Cleavage Assay

This protocol provides a direct method to measure the cleavage of a synthetic peptide substrate mimicking the SNAP-25 cleavage site by BoNT/A LC, allowing for the quantification of inhibitory activity.

Materials:

-

Recombinant BoNT/A Light Chain (LC)

-

Synthetic SNAP-25 peptide substrate (e.g., residues 187-203)

-

Assay Buffer: 50 mM HEPES, pH 7.4

-

This compound or other test inhibitors

-

DTT (Dithiothreitol)

-

Zinc Chloride (ZnCl₂)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, 5 mM DTT, and 250 µM ZnCl₂.

-

Inhibitor Incubation: a. In separate tubes, pre-incubate BoNT/A LC with varying concentrations of this compound (or other inhibitors) in the reaction mixture for 15 minutes at 37°C.

-

Substrate Addition: Add the SNAP-25 peptide substrate to each tube to start the reaction. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of TFA to a final concentration of 0.1%.

-

HPLC Analysis: a. Inject the samples into the HPLC system. b. Separate the cleaved and uncleaved substrate using a gradient of ACN in water with 0.1% TFA. c. Monitor the elution profile at a specific wavelength (e.g., 214 nm).

-

Data Analysis: a. Quantify the peak areas corresponding to the uncleaved substrate and the cleavage product. b. Calculate the percentage of substrate cleavage for each inhibitor concentration. c. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based SNAP-25 Cleavage Assay in Neuroblastoma Cells

This protocol assesses the ability of an inhibitor to protect intracellular SNAP-25 from cleavage by BoNT/A in a cellular context.

Materials:

-

Neuroblastoma cell line (e.g., N2a)

-

Cell culture medium and supplements

-

BoNT/A holotoxin

-

This compound or other test inhibitors

-

Lysis buffer

-

SDS-PAGE gels and blotting equipment

-

Primary antibody against SNAP-25

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Cell Culture: Culture N2a cells in appropriate media until they reach the desired confluency.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Toxin Challenge: Add BoNT/A holotoxin to the cell culture medium and incubate for an extended period (e.g., 24-48 hours) to allow for toxin uptake and SNAP-25 cleavage.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Western Blotting: a. Determine the protein concentration of the cell lysates. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then probe with a primary antibody specific for SNAP-25. This antibody should be able to detect both intact and cleaved SNAP-25. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: a. Quantify the band intensities for intact and cleaved SNAP-25. b. Calculate the percentage of SNAP-25 cleavage in the presence and absence of the inhibitor. c. Determine the EC50 value, which is the concentration of the inhibitor that protects 50% of SNAP-25 from cleavage.

Visualizations

Caption: BoNT/A intoxication pathway in neurons.

Caption: Workflow for BoNT/A inhibitor screening.

Caption: Signaling pathways affected by BoNT/A LC.

References

- 1. Unraveling Botulinum Neurotoxin A Light-Chain-Induced Signaling Pathways: A Phosphoproteomic Analysis in a Controlled C… [ouci.dntb.gov.ua]

- 2. Identification of Clinically Viable Quinolinol Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification and Biochemical Characterization of Small-Molecule Inhibitors of Clostridium botulinum Neurotoxin Serotype A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection and Quantification of Botulinum Neurotoxin Type A by a Novel Rapid In Vitro Fluorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing BoNT-IN-2 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botulinum neurotoxin type A (BoNT/A) is a potent neurotoxin that elicits its paralytic effect by inhibiting the release of acetylcholine at the neuromuscular junction. The toxin is a di-chain protein composed of a heavy chain (HC) and a light chain (LC). The LC, a zinc-dependent endopeptidase, is the active component responsible for the cleavage of the SNAP-25 protein, a crucial element of the SNARE complex required for vesicle fusion and neurotransmitter release. BoNT-IN-2 is a small molecule inhibitor of the BoNT/A light chain, effectively blocking its proteolytic activity. These application notes provide a detailed protocol for utilizing this compound in cell-based assays to study its inhibitory effects on BoNT/A.

Mechanism of Action of BoNT/A and Inhibition by this compound

The intoxication process of BoNT/A involves several steps: binding of the heavy chain to specific receptors on the neuronal cell surface, internalization of the toxin into an endosome, translocation of the light chain into the cytosol, and finally, the cleavage of SNAP-25 by the light chain. This compound acts intracellularly to directly inhibit the enzymatic activity of the BoNT/A light chain, thereby preventing the cleavage of SNAP-25 and the subsequent blockade of neurotransmission.

Application Notes and Protocols for Botulinum Neurotoxin (BoNT) in Neuronal Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on published research for well-characterized Botulinum Neurotoxins, primarily serotype A (BoNT/A). The term "BoNT-IN-2" did not yield specific results in the literature search, suggesting it may be an internal designation or a novel compound. The provided data and methodologies should therefore be considered as a general guide. Researchers should optimize these protocols for their specific BoNT subtype, neuronal cell model, and experimental objectives.

Introduction

Botulinum neurotoxins (BoNTs) are potent bacterial toxins that inhibit neurotransmitter release from nerve terminals, leading to flaccid paralysis.[1][2] They are invaluable tools in neuroscience research for studying synaptic function and are also widely used as therapeutics.[2][3] BoNTs are di-chain proteins composed of a heavy chain (HC) and a light chain (LC).[1][3] The HC is responsible for binding to specific receptors on the neuronal surface and facilitating the translocation of the LC into the cytosol.[1][3] Once inside the neuron, the LC, a zinc-dependent endopeptidase, cleaves specific SNARE proteins (SNAP-25, VAMP/Synaptobrevin, or Syntaxin), which are essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking neurotransmitter release.[1][4][5]

These notes provide a framework for the application of BoNTs in in vitro neuronal cell cultures, focusing on dosage, concentration, and experimental protocols.

Data Presentation: Dosage and Concentration

The optimal concentration and incubation time for BoNT treatment are highly dependent on the BoNT serotype and subtype, the neuronal cell type (cell line vs. primary neurons), and the desired biological endpoint. The following tables summarize reported concentrations and conditions for BoNT/A as a reference.

Table 1: BoNT/A Concentrations in Various Neuronal Cell Models

| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |

| Murine Alveolar Macrophage (RAW264.7) | 1 nM | Not Specified | Modulation of gene expression | [6] |

| Primary Hippocampal Neurons | 25 nM | 30 minutes | Activation of Rac1 | [7] |

| Neuro-2a (mouse neuroblastoma) | 2.0 µg/mL | ~48 hours | SNAP-25 cleavage | [8] |

| SiMa (human neuroblastoma) | 4000 LD50/mL | 24 hours | Not Specified | [9] |

| Human iPSC-derived Motor Neurons | Varies (EC50 values determined) | Not Specified | SNARE cleavage | [10] |

Table 2: General Concentration Ranges for BoNTs in Neuronal Cell Lines

| Cell Line | Typical Concentration Range | Notes | Reference |

| Neuro-2a | nM to low µM range | Relatively insensitive, may require long incubation times (2-3 days). | [2] |

| PC12 | nM range | Can be used to assess inhibition of neurotransmitter release. | [2] |

| SH-SY5Y | 0.54 nM to 300 nM | Sensitivity varies significantly between BoNT serotypes. | [2] |

Experimental Protocols

Preparation of BoNT Stock Solutions

Caution: Botulinum neurotoxins are extremely potent and hazardous. All handling must be performed in a certified biosafety cabinet (BSL-2 or BSL-3, depending on form and quantity) by trained personnel following institutional safety guidelines.[11]

-

Reconstitution: Reconstitute lyophilized BoNT in a suitable buffer, such as phosphate-buffered saline (PBS), to create a concentrated stock solution (e.g., 1 µM).

-

Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

-

Working Dilutions: On the day of the experiment, thaw an aliquot and prepare working dilutions in serum-free cell culture medium.

Neuronal Cell Culture and BoNT Treatment

The choice of neuronal cell model is critical. Primary neurons often exhibit higher sensitivity to BoNTs compared to immortalized cell lines.[2]

Example Protocol for Primary Cortical Neurons:

-

Cell Plating: Plate primary cortical neurons at a suitable density (e.g., 60,000 cells/cm²) on poly-D-lysine-coated plates.[12]

-

Cell Maintenance: Culture neurons in a suitable medium, such as the B-27 Plus Neuronal Culture System, for several days to allow for maturation and network formation.[12]

-

BoNT Treatment:

-

After the desired time in culture (e.g., 7-14 days in vitro), remove the culture medium.

-

Replace with fresh, serum-free medium containing the desired concentration of BoNT.

-

Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Example Protocol for Neuro-2a Cell Line:

-

Cell Seeding: Seed Neuro-2a cells at a density of approximately 0.5 x 10⁵ cells per well in a 24-well plate.[8]

-

Differentiation (Optional but Recommended): To increase neuronal characteristics and sensitivity, differentiate the cells by replacing the growth medium with serum-free medium for 24 hours prior to toxin exposure.[8]

-

BoNT Treatment:

Assessment of BoNT Activity

The most common method to assess BoNT activity in cell cultures is to measure the cleavage of its specific SNARE protein substrate.

Western Blotting for SNAP-25 Cleavage (for BoNT/A):

-

Cell Lysis: After BoNT treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Electrophoresis and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel. BoNT/A cleavage of SNAP-25 results in a slightly smaller protein.[8]

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody that recognizes either the intact form of SNAP-25 or the cleaved product.

-

Wash and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate. The appearance of a lower molecular weight band or a decrease in the intensity of the intact SNAP-25 band indicates BoNT/A activity.[8]

Visualizations

Signaling Pathway of BoNT Intoxication

Caption: Mechanism of BoNT intoxication in a presynaptic neuron.

Experimental Workflow for Assessing BoNT Activity

References

- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]

- 2. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Light Chain Defines the Duration of Action of Botulinum Toxin Serotype A Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Botulinum neurotoxin type A induces TLR2-mediated inflammatory responses in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotrophic effects of Botulinum neurotoxin type A in hippocampal neurons involve activation of Rac1 by the non-catalytic heavy chain (HCC/A) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An in vitro and in vivo disconnect uncovered through high-throughput identification of botulinum neurotoxin A antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Botulinum Neurotoxins A, B, C, E, and F preferentially enter cultured human motor neurons compared to other cultured human neuronal populations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nrt.org [nrt.org]

- 12. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols: BoNT-IN-2 in SNAP-25 Cleavage Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botulinum neurotoxins (BoNTs) are highly potent zinc metalloproteases that cause flaccid paralysis by cleaving specific SNARE proteins, thereby inhibiting neurotransmitter release.[1][2][3][4] The light chain (LC) of BoNT is the catalytic domain responsible for this proteolytic activity.[1][4] Specifically, BoNT serotype A (BoNT/A) cleaves SNAP-25 (Synaptosome-Associated Protein of 25 kDa), a crucial component of the synaptic vesicle fusion machinery.[2][5][6] The development of inhibitors targeting the BoNT/A LC is a significant area of research for therapeutic and biodefense purposes.

BoNT-IN-2 is a small molecule inhibitor of the BoNT/A light chain (LC) with a reported IC50 of 4.5 μM.[7] These application notes provide detailed protocols for utilizing this compound in SNAP-25 cleavage assays to evaluate its inhibitory potential. The methodologies described are based on established in vitro and cell-based assays for BoNT/A activity.

Principle of the Assay

The core principle of the SNAP-25 cleavage assay is to measure the enzymatic activity of BoNT/A LC on its substrate, SNAP-25, in the presence and absence of the inhibitor, this compound. The extent of SNAP-25 cleavage is inversely proportional to the inhibitory activity of this compound. Cleavage can be assessed through various methods, including SDS-PAGE with densitometry, Western blotting, and ELISA-based detection of the cleaved product.

Signaling Pathway of BoNT/A Action

The following diagram illustrates the mechanism of BoNT/A intoxication and the point of inhibition by this compound.

References

- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]

- 2. Botulinum neurotoxin C mutants reveal different effects of syntaxin or SNAP-25 proteolysis on neuromuscular transmission | PLOS Pathogens [journals.plos.org]

- 3. Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational drug discovery — Research documentation [faculty.uml.edu]

- 5. Association of Botulinum Neurotoxin Serotype A Light Chain with Plasma Membrane-bound SNAP-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Testing BoNT-IN-2 in a Mouse Phrenic Nerve Hemidiaphragm Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botulinum neurotoxins (BoNTs) are the most potent toxins known and are classified as Tier 1 bioterrorism agents. The therapeutic window for the current antitoxin treatment is narrow, highlighting the urgent need for effective post-exposure therapeutics that can neutralize the toxin after it has entered the neuron. The Mouse Phrenic Nerve-Hemidiaphragm (MPN-HD) assay is a critical ex vivo model that closely mimics the physiological effects of BoNTs on neuromuscular transmission, making it an invaluable tool for the screening and characterization of BoNT inhibitors. This document provides a detailed protocol for testing the efficacy of BoNT-IN-2, a known inhibitor of the BoNT serotype A light chain (BoNT/A LC), using the MPN-HD assay.

Principle of the Assay

The MPN-HD assay utilizes an isolated mouse phrenic nerve and hemidiaphragm muscle preparation maintained in an organ bath containing a physiological salt solution. The phrenic nerve is electrically stimulated, which elicits contractions of the diaphragm muscle. The force of these contractions is measured and recorded over time. When BoNT/A is added to the bath, it is taken up by the motor nerve terminals and cleaves SNARE proteins, which are essential for acetylcholine release. This leads to a progressive reduction in muscle contraction, eventually resulting in complete paralysis. The time taken for the contraction amplitude to decrease by 50% (t1/2) is a key measure of the toxin's activity.[1][2][3] The efficacy of an inhibitor like this compound is determined by its ability to delay or prevent this paralysis.

Data Presentation

The efficacy of this compound is quantified by measuring the time to paralysis (or t1/2) in the presence of the inhibitor compared to control conditions (BoNT/A alone). The results can be summarized in a table for clear comparison.

| Experimental Group | BoNT/A Concentration | This compound Concentration | Mean Time to 50% Paralysis (t1/2) (minutes) ± SD | % Increase in t1/2 vs. BoNT/A Control |

| Vehicle Control | 0 | 0 | > 240 | N/A |

| BoNT/A Control | 100 pM | 0 | 23 ± 1 | 0% |

| This compound | 100 pM | 1 µM | User-defined value | Calculated value |

| This compound | 100 pM | 5 µM | User-defined value | Calculated value |

| This compound | 100 pM | 10 µM | User-defined value | Calculated value |

Note: The values for this compound are placeholders and would be determined experimentally. The BoNT/A concentration and t1/2 are based on published data.[4]

Experimental Protocols

This section provides a detailed methodology for performing the MPN-HD assay to test this compound.

Materials and Reagents

-

Male or female mice (e.g., CD-1 or NMRI, 25-30 g)

-